molecular formula C15H12N4O2 B13951372 (4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile CAS No. 53055-16-6

(4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B13951372
CAS No.: 53055-16-6
M. Wt: 280.28 g/mol
InChI Key: CVTUWDWUGUJOAS-CVRLYYSRSA-N
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Description

(4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with two methyl groups, a nitrophenyl group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions usually require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

(4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, its nitrophenyl group can interact with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the dihydropyridine ring can interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4-(2-nitrophenyl)butan-2-one
  • 4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one
  • 7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one

Uniqueness

(4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and cyano groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53055-16-6

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

(4R)-2,6-dimethyl-4-(2-nitrophenyl)-3,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4O2/c1-9-12(7-16)15(13(8-17)10(2)18-9)11-5-3-4-6-14(11)19(20)21/h3-6,12,15H,1-2H3/t12?,15-/m0/s1

InChI Key

CVTUWDWUGUJOAS-CVRLYYSRSA-N

Isomeric SMILES

CC1=NC(=C([C@H](C1C#N)C2=CC=CC=C2[N+](=O)[O-])C#N)C

Canonical SMILES

CC1=NC(=C(C(C1C#N)C2=CC=CC=C2[N+](=O)[O-])C#N)C

Origin of Product

United States

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